N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
Description
N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline-1,3-diones
Properties
IUPAC Name |
N-cyclohexyl-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-19(23-16-9-2-1-3-10-16)13-6-14-24-21(26)17-11-4-7-15-8-5-12-18(20(15)17)22(24)27/h4-5,7-8,11-12,16H,1-3,6,9-10,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHMERVJVTURBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Hydrolysis and Stability Studies
The amide bond and dione moiety exhibit pH-dependent stability:
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Acidic Hydrolysis : The butanamide side chain undergoes cleavage in concentrated HCl (reflux, 6 h), regenerating the free carboxylic acid .
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Basic Hydrolysis : The dione ring remains intact under mild alkaline conditions (NaOH, 1M), but prolonged exposure leads to partial ring opening .
Representative Reaction :
Metal-Catalyzed Coupling Reactions
The electron-deficient dione system participates in copper-catalyzed cross-couplings:
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Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(dppf)Cl₂) enable aryl–amine bond formation with boronic acids, yielding polyheterocyclic derivatives .
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Ugi Multicomponent Reactions : The compound serves as a carboxylate component in Ugi reactions, generating indenoisoquinolinone hybrids under microwave-assisted conditions .
Example Reaction :
Functionalization of the Amide Group
The cyclohexylamide moiety undergoes:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .
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Acylation : Acetyl chloride in pyridine introduces acetyl groups at the amide nitrogen .
Comparative Reactivity :
| Reagent | Product | Application |
|---|---|---|
| CH₃I, NaH | N-Methylcyclohexylamide | Enhanced lipophilicity |
| AcCl, Pyridine | N-Acetylcyclohexylamide | Prodrug synthesis |
Scientific Research Applications
Pharmacological Properties
N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide exhibits several pharmacological properties that make it a candidate for drug development:
- Anticancer Activity : Research indicates that compounds similar to this compound can inhibit the activity of bromodomains associated with cancer progression. Bromodomains are protein regions that recognize acetylated lysine residues on histones, which are crucial for gene expression regulation. Inhibiting these domains may lead to reduced tumor growth and proliferation in hyperproliferative diseases, particularly cancer .
- CNS Effects : The compound's structural similarity to benzodiazepines suggests potential central nervous system (CNS) activity. Compounds with similar frameworks have demonstrated sedative, anxiolytic, and anticonvulsant effects in various studies . This could position this compound as a candidate for treating anxiety disorders and epilepsy.
Case Studies and Research Findings
Several studies have explored the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes, making it effective in chemosensor applications . These processes involve the transfer of electrons or charges upon exposure to light, leading to detectable changes in fluorescence or color .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Naphthalimide derivatives: Known for their use in fluorescent sensors, these compounds have structural similarities and functional applications.
Anthracen-9-ylmethyl derivatives: These compounds are also used in chemosensor systems and have similar electron transfer properties.
Uniqueness
N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide stands out due to its specific structural features, which enhance its solubility, crystallinity, and effectiveness in various applications . Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in the field of organic chemistry .
Biological Activity
N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylamine with various benzo[de]isoquinoline derivatives. The general method includes:
- Refluxing cyclohexylamine with 1,8-naphthalic anhydride in a suitable solvent.
- Purification through recrystallization techniques to obtain a high-purity product.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-cancer properties and interaction with biological targets.
Anticancer Properties
Research indicates that compounds related to benzo[de]isoquinoline structures exhibit significant anti-cancer activity. Specifically, this compound has shown:
- Cytotoxicity against several cancer cell lines.
- Inhibition of cell proliferation , particularly in breast and lung cancer models.
A study demonstrated that derivatives of this compound bind effectively to DNA, enhancing their potential as anti-cancer agents by interfering with cellular replication processes .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting transcription and replication processes.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
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Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed significant reductions in cell viability upon treatment with varying concentrations of the compound.
Cell Line IC50 (µM) Effect MCF-7 15 75% inhibition at 48h A549 20 70% inhibition at 48h - Animal Models : Preliminary animal studies indicate that administration of the compound resulted in tumor size reduction and increased survival rates compared to control groups.
Research Findings
Recent research has focused on the structural optimization of compounds similar to this compound. The following findings are noteworthy:
- Molecular Docking Studies : These studies suggest strong binding affinity for targets involved in cancer progression, such as bromodomains associated with BRPF1 and BRPF2 .
- Comparative Studies : Compounds with similar scaffolds have been shown to exhibit varying degrees of biological activity, emphasizing the importance of structural features in determining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
